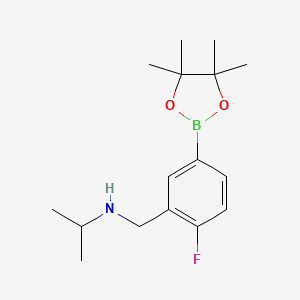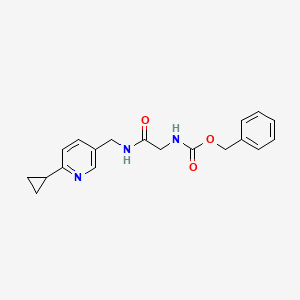
Benzyl (2-(((6-cyclopropylpyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamate group, the amide group, and the pyridine ring. For example, the carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carbonic acid derivative .Applications De Recherche Scientifique
Heterocyclic Compounds in Drug Discovery and Medicinal Chemistry
Heterocyclic compounds, such as benzothiazoles and benzimidazoles, have been extensively studied for their therapeutic potential. For instance, 2-arylbenzothiazoles are investigated for their antitumor activities, and specific derivatives are in clinical use for treating various diseases (Kamal, Hussaini, & Mohammed, 2015). These compounds are highlighted for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects, showcasing the versatility and significance of heterocyclic scaffolds in drug development.
Environmental Implications and Bioactivity of Synthetic Compounds
The environmental occurrence, fate, and toxicity of synthetic compounds, including phenolic antioxidants, have been subjects of recent studies. These investigations provide insights into the environmental behavior of synthetic chemicals and their potential impacts on human health and the ecosystem. For example, synthetic phenolic antioxidants have been evaluated for their occurrence in various environmental matrices and potential toxic effects, indicating the need for understanding the environmental and health implications of synthetic compounds (Liu & Mabury, 2020).
Advances in Synthetic Methodologies
Recent advancements in synthetic methodologies have enabled the efficient construction and functionalization of complex heterocyclic systems, including metalloporphyrin-catalyzed C-H bond functionalization. Such methodologies facilitate the synthesis of compounds with potential applications in medicinal chemistry and material science, underscoring the importance of innovative synthetic approaches in expanding the utility of heterocyclic compounds (Che et al., 2011).
Propriétés
IUPAC Name |
benzyl N-[2-[(6-cyclopropylpyridin-3-yl)methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(12-22-19(24)25-13-14-4-2-1-3-5-14)21-11-15-6-9-17(20-10-15)16-7-8-16/h1-6,9-10,16H,7-8,11-13H2,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPNXJIMFCJUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)
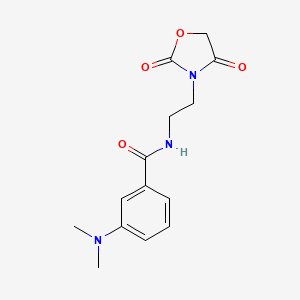
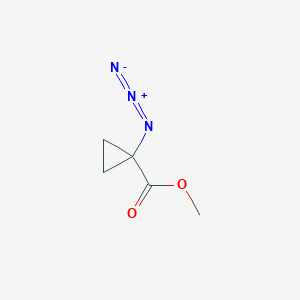
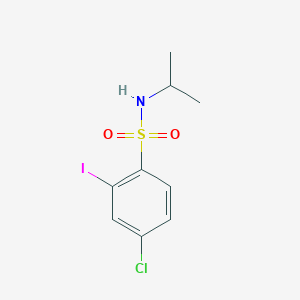
![N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide](/img/structure/B2366347.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)
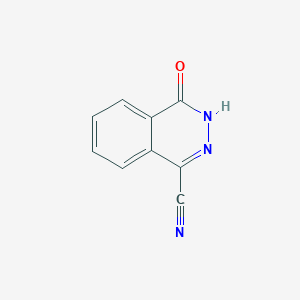
![5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2366352.png)
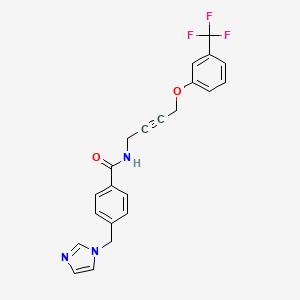
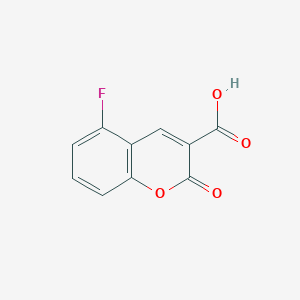
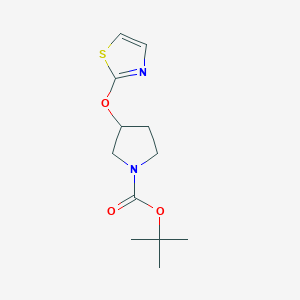
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2366359.png)

